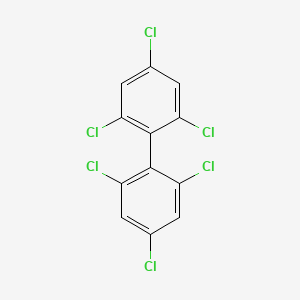

2,2',4,4',6,6'-Hexachlorobiphenyl

概要

説明

2,2’,4,4’,6,6’-Hexachlorobiphenyl is a chemical compound belonging to the class of polychlorinated biphenyls. It is characterized by the presence of six chlorine atoms attached to the biphenyl structure, specifically at the 2, 2’, 4, 4’, 6, and 6’ positions. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas, under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: Industrial production of 2,2’,4,4’,6,6’-Hexachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where biphenyl is chlorinated in the presence of a catalyst to achieve high yields of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient chlorination and minimize the formation of unwanted by-products .

化学反応の分析

Types of Reactions: 2,2’,4,4’,6,6’-Hexachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated biphenyl oxides.

Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

Oxidation: Chlorinated biphenyl oxides.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.

科学的研究の応用

Historical Applications

Historically, 2,2',4,4',6,6'-Hexachlorobiphenyl was employed in several key areas:

- Electrical Equipment : Used as a dielectric fluid in transformers and capacitors due to its excellent electrical insulating properties.

- Hydraulic Fluids : Served as a lubricant in hydraulic systems.

- Plasticizers : Incorporated into synthetic resins to enhance flexibility and durability.

- Coatings : Utilized in paints, inks, and surface coatings for its chemical stability and resistance to heat.

These applications were prevalent until the late 1970s when the environmental impact of PCBs became evident, leading to regulatory bans on their use.

Scientific Research Applications

Despite its ban in many countries, this compound continues to be relevant in scientific research:

Toxicology Studies

Research has focused on understanding the toxicological effects of PCBs on human health and ecosystems. For instance:

- Carcinogenicity : Studies indicate that PCBs are probable human carcinogens (Group 2A) based on limited evidence from occupational exposure and accidental poisoning cases .

- Endocrine Disruption : Investigations into how PCBs can disrupt hormonal functions have been ongoing. The compound's ability to mimic or interfere with endocrine hormones has raised concerns regarding reproductive health and developmental issues in wildlife and humans.

Environmental Monitoring

Due to its persistence in the environment, this compound is often monitored as an environmental contaminant:

- Bioaccumulation Studies : Research has shown that PCBs accumulate in the food chain, posing risks to wildlife and humans who consume contaminated fish and other animals .

- Soil and Water Contamination : Studies assess PCB levels in soil and water samples to evaluate environmental health risks and inform cleanup efforts.

Analytical Chemistry

The compound is used as a standard reference material in analytical chemistry for:

- Method Development : Establishing detection methods for PCBs in various matrices (e.g., water, soil).

- Calibration Standards : Used in laboratories for calibrating instruments that measure PCB concentrations .

Case Studies

Several notable case studies illustrate the implications of using this compound:

Case Study 1: Belgium PCB Contamination Incident (1999)

In Belgium, a significant incident involving PCB contamination occurred when animal feed was tainted with PCB mixtures containing dioxins. This led to widespread contamination across over 2500 farms and initiated a national food safety crisis . The incident underscored the need for stringent monitoring of PCB levels in food products.

Case Study 2: Yusho Disease (Japan)

The Yusho incident involved the consumption of rice oil contaminated with PCBs and dioxins. It resulted in serious health effects among individuals exposed to the contaminated oil. Long-term studies have documented the health impacts of this exposure, including reproductive issues and increased cancer rates .

Environmental Impact

The environmental persistence of this compound raises significant concerns:

作用機序

The mechanism of action of 2,2’,4,4’,6,6’-Hexachlorobiphenyl involves its interaction with cellular components. It can disrupt the endocrine system by mimicking or blocking the action of natural hormones. This compound binds to hormone receptors, altering the normal signaling pathways and leading to adverse effects on growth, development, and reproduction .

類似化合物との比較

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

Comparison: 2,2’,4,4’,6,6’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different levels of persistence, bioaccumulation, and toxicity .

生物活性

2,2',4,4',6,6'-Hexachlorobiphenyl (PCB 153) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential health risks. This compound has been extensively studied for its biological activity, particularly concerning its toxicological effects on various biological systems.

Chemical Structure and Properties

PCB 153 is characterized by six chlorine atoms attached to a biphenyl structure. Its chemical formula is C12H4Cl6, and it exhibits a high degree of lipophilicity, leading to bioaccumulation in organisms.

Biological Activity Overview

The biological activity of PCB 153 can be summarized through various mechanisms including enzyme induction, mutagenicity, and potential carcinogenic effects.

Enzyme Induction

PCB 153 has been shown to induce cytochrome P450 enzymes, particularly CYP1A1, which plays a crucial role in the metabolism of xenobiotics. Studies indicate that PCB 153 can activate aryl hydrocarbon receptors (AhR), leading to increased expression of these enzymes. This induction is associated with the following:

- Microsomal Enzyme Activity : PCB 153 has been linked to the induction of mixed-function oxidase activity in liver microsomes from various species including rats and fish .

- Mechanism of Action : The activation of AhR by PCB 153 results in transcriptional regulation of genes involved in xenobiotic metabolism .

| Enzyme | Activity Induced by PCB 153 |

|---|---|

| CYP1A1 | Increased expression in liver tissues |

| AHH | Induction observed in rat hepatic microsomes |

| EROD | Enhanced activity correlating with toxicity |

Mutagenicity and Carcinogenicity

The mutagenic potential of PCB 153 remains controversial. Various studies have reported mixed results:

- In Vitro Studies : PCB 153 did not induce mutagenicity in bacterial assays (e.g., Salmonella typhimurium) but showed some effects on DNA strand breaks in mammalian cells .

- In Vivo Studies : Limited evidence suggests that PCB 153 may promote tumor growth through mechanisms such as inhibition of intercellular communication and oxidative stress .

Case Studies

Several case studies have highlighted the biological impacts of PCB 153:

- Occupational Exposure : Workers exposed to PCBs exhibited elevated liver enzyme levels and increased incidence of liver tumors. Long-term exposure studies suggest a correlation between PCB levels and hepatocellular carcinoma .

- Wildlife Impact : In wildlife studies, particularly involving birds such as eagles, high concentrations of PCB 153 were associated with reproductive failures and developmental abnormalities due to bioaccumulation in the food chain .

Research Findings

Recent research has focused on the following areas:

- Toxicokinetics : The biological half-life of PCB 153 is approximately 436 days, indicating significant persistence within biological systems .

- Mechanisms of Toxicity : Reactive metabolites generated from PCB metabolism can lead to cellular injury and increased reactive oxygen species (ROS), contributing to oxidative stress and potential carcinogenesis .

特性

IUPAC Name |

1,3,5-trichloro-2-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOAEPDGFWLUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040302 | |

| Record name | 2,2',4,4',6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33979-03-2 | |

| Record name | PCB 155 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33979-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,2',4',6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033979032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4',6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YK3084VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。